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For researchers, scientists, and drug development professionals seeking to achieve optical

transparency in biological tissues for 3D imaging, selecting the appropriate clearing agent is a

critical first step. This guide provides an objective comparison of Thiodiglycol (TDE) with other

widely used tissue clearing agents, supported by experimental data and detailed protocols. We

will delve into the performance of aqueous-based methods like TDE and CUBIC, hydrogel-

based methods such as CLARITY, and solvent-based techniques like iDISCO, offering a

comprehensive overview to inform your experimental design.

The primary goal of any tissue clearing technique is to minimize light scattering within a sample

by homogenizing the refractive indices (RI) of its various components.[1][2] Biological tissues

are inherently opaque due to the mismatch in the refractive indices of their primary

constituents: water (RI ≈ 1.33), lipids (RI ≈ 1.44), and proteins (RI ≈ 1.55).[3][4] Tissue clearing

methods address this by removing components that cause scattering (primarily lipids) and

replacing the interstitial fluid with a solution that has a refractive index closely matching that of

the remaining proteins.[5][6]

The choice of a clearing agent significantly impacts the quality of imaging, the preservation of

fluorescent signals, and the structural integrity of the tissue. This guide will compare

Thiodiglycol to other popular methods across these key performance metrics.

Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, comparing the

performance of Thiodiglycol (TDE) with CUBIC, CLARITY, and iDISCO.
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Parameter
Thiodiglycol

(TDE)
CUBIC

CLARITY

(PACT)

iDISCO

(uDISCO)
Source

Clearing Time
Hours to

Days

Days to

Weeks

Days to

Weeks
Days [7][8][9]

Transparency
Moderate to

High
High High Very High [7][10]

Fluorescence

Preservation

(GFP)

Good

(concentratio

n-dependent)

Good Excellent

Moderate

(can quench

fluorescence)

[7][9]

Tissue Size

Change

Minimal

shrinkage/sw

elling

Expansion Expansion
Significant

Shrinkage
[7][10]

Refractive

Index (RI) of

Final Solution

~1.33 - 1.52

(tunable)
~1.48 - 1.54 ~1.45 ~1.56 [5][11][12]

Note: Performance can vary depending on tissue type, thickness, and specific protocol

modifications.

Experimental Protocols
Detailed methodologies for each of the compared tissue clearing techniques are provided

below.

Thiodiglycol (TDE) Clearing Protocol (Aqueous-based)
This protocol is adapted from a rapid optical clearing method for fixed mouse brain.[9]

Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline

(PBS). Post-fix the dissected tissue in 4% PFA overnight at 4°C.

Washing: Wash the tissue in PBS three times for 30 minutes each at room temperature.

Clearing:
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Immerse the tissue in a 30% (v/v) TDE solution in PBS for 6-12 hours.

Transfer the tissue to a 60% (v/v) TDE solution in PBS and incubate for 6-12 hours.

For final clearing and refractive index matching, immerse the tissue in a TDE

concentration that matches the objective immersion medium (e.g., 60-97% TDE in PBS)

for at least 2 hours.[9][11]

Imaging: Mount the cleared tissue in the final TDE solution for imaging.

CUBIC Clearing Protocol (Aqueous-based)
This protocol is a standard method for whole-brain clearing.[8][13]

Fixation: Perfuse the animal and post-fix the brain in 4% PFA as described for the TDE

protocol.

Washing: Wash the brain in PBS for 2-3 hours.

Delipidation and Decolorization (CUBIC-L):

Immerse the brain in a 1:1 diluted solution of CUBIC-L with water overnight at 37°C with

gentle shaking.

Replace the solution with undiluted CUBIC-L and incubate for 3-5 days at 37°C with gentle

shaking, changing the solution every 2-3 days.[13]

Washing: Wash the brain extensively with PBS.

Refractive Index Matching (CUBIC-R):

Immerse the brain in a 1:1 diluted solution of CUBIC-R with water for 1 day at room

temperature.

Replace the solution with undiluted CUBIC-R and incubate for at least 1 day at room

temperature until the tissue is transparent.[13]

Imaging: Image the brain in CUBIC-R.
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CLARITY Protocol (Hydrogel-based)
This protocol outlines the key steps of the CLARITY method.[14]

Fixation and Hydrogel Infusion:

Perfuse the animal with a hydrogel monomer solution containing acrylamide, bis-

acrylamide, and PFA.

Incubate the dissected tissue in the same solution at 4°C for 1-3 days.[15]

Hydrogel Polymerization: Degas the hydrogel-infused tissue and incubate at 37°C for at least

3 hours to initiate polymerization, forming a tissue-hydrogel hybrid.[15]

Lipid Removal (Clearing):

Place the tissue-hydrogel hybrid in a clearing solution containing sodium dodecyl sulfate

(SDS).

Perform electrophoretic tissue clearing (ETC) for several days to actively remove lipids, or

use passive clearing by incubating at 37-50°C for several weeks with gentle shaking.[14]

Washing: Wash the cleared tissue extensively in PBS with 0.1% Triton X-100 to remove

residual SDS.

Refractive Index Matching: Incubate the tissue in a refractive index matching solution (e.g.,

80% glycerol) until transparent.

Imaging: Mount and image the cleared tissue.

iDISCO+ Protocol (Solvent-based)
This protocol is a popular solvent-based method for deep tissue imaging.[16]

Fixation: Perfuse and post-fix the tissue in 4% PFA.

Dehydration: Dehydrate the tissue through a graded series of methanol/water solutions

(20%, 40%, 60%, 80%, 100%, 100%) for 1 hour each.
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Bleaching: Bleach the tissue in 5% H2O2 in methanol overnight at 4°C.[16]

Rehydration: Rehydrate the tissue through a graded series of methanol/PBS solutions (80%,

60%, 40%, 20%, PBS) for 1 hour each.

Immunolabeling (if required): Perform antibody staining at this stage.

Second Dehydration: Dehydrate again through a graded methanol series.

Delipidation and RI Matching:

Incubate in 66% dichloromethane (DCM) / 33% methanol for 3 hours.

Incubate in 100% DCM twice for 15 minutes each.

Incubate in Dibenzyl Ether (DBE) until transparent.[16]

Imaging: Image the sample directly in DBE.

Visualizing the Clearing Workflows
The following diagrams illustrate the general workflows for the different categories of tissue

clearing methods.
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Hydrogel-Based Clearing Workflow
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Simple immersion in high RI solution.
Thiodiglycol is a water-soluble molecule with a high RI that permeates the tissue and replaces water, thus raising the overall RI of the sample. CUBIC additionally uses detergents to remove some lipids. Tissue is embedded in a hydrogel matrix that preserves the protein structure. Lipids are then aggressively removed with detergents. The porous hydrogel allows for deep antibody penetration. The final step is RI matching of the protein-hydrogel scaffold. Tissue is dehydrated with organic solvents, which also removes lipids. The dehydrated and delipidated tissue is then immersed in a final organic solvent with a high RI that matches the RI of the remaining proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments
[andor.oxinst.com]

2. health.uconn.edu [health.uconn.edu]

3. researchgate.net [researchgate.net]

4. A closer look at optical clearing agents and technology | Amuza Inc [amuzainc.com]

5. lifecanvastech.com [lifecanvastech.com]

6. Clarifying Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]

7. Evaluation of seven optical clearing methods in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

8. sys-pharm.m.u-tokyo.ac.jp [sys-pharm.m.u-tokyo.ac.jp]

9. A Rapid Optical Clearing Protocol Using 2,2′-Thiodiethanol for Microscopic Observation of
Fixed Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

10. Comparison of Transparency and Shrinkage During Clearing of Insect Brains Using
Media With Tunable Refractive Index - PubMed [pubmed.ncbi.nlm.nih.gov]

11. A Rapid Optical Clearing Protocol Using 2,2′-Thiodiethanol for Microscopic Observation
of Fixed Mouse Brain | PLOS One [journals.plos.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b106055?utm_src=pdf-body-img
https://www.benchchem.com/product/b106055?utm_src=pdf-custom-synthesis
https://andor.oxinst.com/learning/view/article/overview-of-tissue-clearing-methods-and-applications
https://andor.oxinst.com/learning/view/article/overview-of-tissue-clearing-methods-and-applications
https://health.uconn.edu/cell-analysis-modeling/wp-content/uploads/sites/149/2022/03/wiley_zeiss-microscopy_the-art-of-tissue-clearing.pdf
https://www.researchgate.net/publication/377429715_Tissue_clearing_and_its_applications_in_human_tissues_A_review
https://www.amuzainc.com/blog/closer-look-at-optical-clearing-agents-and-technology/
https://lifecanvastech.com/products/easyindex/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4537058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6109056/
https://sys-pharm.m.u-tokyo.ac.jp/pdf/Susaki_2015.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4310605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4310605/
https://pubmed.ncbi.nlm.nih.gov/33328907/
https://pubmed.ncbi.nlm.nih.gov/33328907/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0116280
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0116280
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. CUBIC - Wikipedia [en.wikipedia.org]

13. content.abcam.com [content.abcam.com]

14. CLARITY techniques based tissue clearing: types and differences | Guo | Folia
Morphologica [journals.viamedica.pl]

15. Advances in CLARITY-based tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]

16. idisco.info [idisco.info]

To cite this document: BenchChem. [A Comparative Guide to Tissue Clearing Agents:
Thiodiglycol vs. Leading Alternatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106055#comparing-thiodiglycol-with-other-tissue-
clearing-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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